(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule characterized by its unique structural features, including a pyrazolone core, fluorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the ethylidene linkage: This step involves the condensation of the pyrazolone derivative with an aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ethylidene linkage can be reduced to an ethyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated pyrazolone derivative.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, making this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C20H20FN3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H20FN3O3/c1-13(22-11-12-25)18-19(14-3-9-17(27-2)10-4-14)23-24(20(18)26)16-7-5-15(21)6-8-16/h3-10,23,25H,11-12H2,1-2H3 |
InChI Key |
CLIKFRNRICDBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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